molecular formula C5H9N3O B13641570 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol

2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol

Cat. No.: B13641570
M. Wt: 127.14 g/mol
InChI Key: WFXCFWBSONANJK-UHFFFAOYSA-N
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Description

The imidazole (B134444) nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern organic synthesis and medicinal chemistry. rsc.orgrsc.orgresearchgate.net Its unique electronic properties, including aromaticity and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, confer a wide range of reactivity. nih.gov This versatility has led to the development of a vast number of synthetic methodologies for the construction and functionalization of the imidazole ring. rsc.orgrsc.orgresearchgate.net

Recent advances in synthetic organic chemistry have focused on the regiocontrolled synthesis of substituted imidazoles, highlighting the formation of specific bonds to achieve desired substitution patterns. rsc.org Imidazole derivatives are not only pivotal in the synthesis of numerous natural products and pharmaceuticals but also find applications as ionic liquids, catalysts, and functional materials. nih.govmdpi.com The imidazole scaffold is a key structural element in a multitude of bioactive compounds, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comingentaconnect.com

The chemical architecture of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol is a compelling fusion of two biologically significant scaffolds: 2-aminoimidazole and ethanolamine (B43304).

The 2-aminoimidazole moiety is a recurring motif in a variety of marine natural products, particularly alkaloids isolated from sponges. nih.govresearchgate.net This structural unit is recognized for its diverse biological activities, including antibiofilm and antimicrobial properties. nih.govresearchgate.netnih.govnih.gov From a medicinal chemistry perspective, the 2-aminoimidazole group is often considered a bioisostere of guanidine (B92328), enabling it to participate in similar hydrogen bonding interactions with biological targets. nih.gov

The ethanolamine scaffold, characterized by a primary amine and a primary alcohol separated by a two-carbon linker, is a fundamental building block in biochemistry. wikipedia.orgnih.govacs.org It is a key component of phosphatidylethanolamine, a major class of phospholipids (B1166683) that constitute cellular membranes. wikipedia.org In industrial and pharmaceutical chemistry, ethanolamines are utilized as precursors for the synthesis of a wide array of compounds, including surfactants, chelating agents, and active pharmaceutical ingredients. wikipedia.orgacs.orgsafecosmetics.org

The combination of these two scaffolds in this compound results in a molecule with a unique set of functional groups: a primary amino group on the imidazole ring, a secondary amine within the ring, a tertiary amine at the point of substitution, and a primary alcohol. This arrangement offers multiple points for further chemical modification and diverse intermolecular interactions.

A thorough review of the current scientific literature reveals that this compound is a largely uninvestigated compound. While extensive research exists on the synthesis and applications of both 2-aminoimidazoles and N-substituted ethanolamines as separate entities, their direct covalent linkage in this specific configuration has not been a significant focus of published research.

The academic utility of this compound can be hypothesized in several key areas of chemical research:

Medicinal Chemistry: Given the established biological activities of 2-aminoimidazole derivatives, this compound could serve as a lead structure for the development of novel therapeutic agents. nih.govresearchgate.net The ethanolamine moiety could influence its pharmacokinetic properties, such as solubility and membrane permeability, potentially leading to improved drug-like characteristics. For instance, the 2-aminoimidazole core could act as a pharmacophore, while the hydroxyethyl (B10761427) side chain could be modified to fine-tune its interaction with a biological target.

Synthetic Chemistry: The development of efficient and regioselective synthetic routes to this compound would be a valuable contribution to the field of heterocyclic chemistry. One potential synthetic strategy could involve the reaction of 2-aminoimidazole with ethylene (B1197577) oxide or a protected 2-haloethanol. A plausible approach for the synthesis of 2-aminoimidazoles involves the reaction of α-nitro epoxides with amines and cyanamide (B42294). acs.org

Coordination Chemistry: The multiple nitrogen and oxygen atoms in the molecule make it a potential multidentate ligand for a variety of metal ions. The resulting metal complexes could be investigated for their catalytic activity, magnetic properties, or biological applications.

Materials Science: As a bifunctional molecule, it could be used as a monomer in polymerization reactions to create novel polymers with interesting properties. The imidazole and hydroxyl groups could be incorporated into the polymer backbone or as pendant groups, influencing the material's thermal stability, solubility, and surface properties.

The following table summarizes potential synthetic approaches for related 2-aminoimidazole compounds:

Starting MaterialsReagents and ConditionsProduct TypeReference
α-Nitro epoxides, Amines, CyanamideMild conditions, without additivesFunctionalized 2-aminoimidazoles acs.org
N-propargyl guanidines, Aryl triflatesPd-catalyzed carboaminationSubstituted 2-aminoimidazoles nih.gov
α-Chloroketones, Guanidine derivativesDeep eutectic solvents2-Aminoimidazoles mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-(2-aminoimidazol-1-yl)ethanol

InChI

InChI=1S/C5H9N3O/c6-5-7-1-2-8(5)3-4-9/h1-2,9H,3-4H2,(H2,6,7)

InChI Key

WFXCFWBSONANJK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CCO

Origin of Product

United States

Synthetic Methodologies for 2 2 Amino 1h Imidazol 1 Yl Ethan 1 Ol and Its Analogs

Precursor Synthesis and Functional Group Transformations

The assembly of the target molecule and its analogs often relies on the preparation of key precursors for the imidazole (B134444) ring and the ethan-1-ol side chain, followed by their combination and functionalization.

Synthesis of Imidazole Ring Precursors

The foundational precursors for the 2-aminoimidazole ring are typically molecules that contain the guanidine (B92328) functional group. Guanidine and its derivatives serve as the nitrogen and C-2 amino source for the imidazole core. One advanced class of precursors is N-propargyl guanidines, which are utilized in metal-catalyzed cyclization reactions. nih.govacs.org These substrates can be synthesized and subsequently undergo palladium-catalyzed carboamination to form the 2-aminoimidazole ring system. nih.govacs.orgnih.gov This method is particularly useful for creating diverse analogs, as it facilitates the construction of the heterocyclic product with various aryl groups by coupling N-propargyl guanidines with different aryl triflates. nih.govacs.org

Preparation of Substituted Ethan-1-ol Moieties

The ethan-1-ol side chain can be introduced onto the imidazole ring through several methods. A common strategy involves the reaction of a pre-formed imidazole N-H with a two-carbon electrophile containing a latent or protected hydroxyl group. For instance, the nitrogen atom of the imidazole ring can act as a nucleophile, attacking a carbon atom of an epoxide like ethylene (B1197577) oxide, which opens the ring to form the desired 1-(imidazol-1-yl)ethan-1-ol structure. Another established two-step process involves reacting an imidazole with an α-haloketone (e.g., a 2-bromo-1-arylethanone) to form a 2-(1H-imidazol-1-yl)-1-arylethanone intermediate. This ketone is subsequently reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

For the synthesis of β-amino alcohols in this class, the reaction of epichlorohydrin (B41342) with imidazole derivatives presents a viable pathway. This reaction proceeds by nucleophilic attack of the imidazole on the epoxide ring of epichlorohydrin, followed by subsequent transformations to yield the final amino alcohol structure.

Strategies for Amino Group Introduction at the C-2 Position of the Imidazole Ring

Direct amination of a pre-formed imidazole ring at the C-2 position is a less common strategy. Instead, the amino group at the C-2 position is typically incorporated from the outset of the synthesis by using a guanidine-containing precursor. Classical and modern synthetic methods for constructing 2-aminoimidazoles rely on building the ring system using guanidine or its derivatives, which inherently provide the C-2 amino functionality. nih.govmdpi.com Therefore, the "introduction" of the amino group is an integral part of the ring-forming cyclization step rather than a separate functional group transformation.

Direct and Indirect Cyclization Strategies for the Imidazole Core

The formation of the 2-aminoimidazole core is the central step in the synthesis of these compounds. Both multi-component reactions and classical condensation reactions are powerful tools for this purpose.

Multi-component Reaction (MCR) Approaches to the 2-Aminoimidazole Moiety

Multi-component reactions (MCRs) offer significant advantages in organic synthesis by combining three or more reactants in a single step, which enhances efficiency and allows for rapid generation of diverse compound libraries. nih.gov An efficient MCR for generating complex fused N-heterocycles involves the reaction of 2-aminoimidazoles with various aldehydes and isocyanides, mediated by a Lewis acid catalyst such as zirconium(IV) chloride. nih.gov This approach, while starting from a 2-aminoimidazole, demonstrates the power of MCRs in this chemical space to build novel imidazo[1,2-a]imidazole systems. nih.gov

Another MCR approach involves the reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide (B42294) under microwave irradiation to regioselectively produce 4-aminoimidazo[1,2-a] nih.govnih.govacs.orgtriazines. rsc.org These methods highlight the utility of MCRs in creating complex scaffolds based on the 2-aminoimidazole core.

Condensation Reactions Involving Dialdehydes/Diketones and Nitrogen Sources

The most classical and widely utilized method for constructing the 2-aminoimidazole ring involves the condensation of an α-dicarbonyl compound, or a synthetic equivalent, with a guanidine derivative. nih.govacs.org Synthetic equivalents of α-dicarbonyls, such as α-haloketones or α-aminoketones, are commonly employed. nih.govmdpi.com

A notable modern advancement of this strategy is a high-yield, one-pot, two-step synthesis using α-chloroketones and guanidine derivatives in deep eutectic solvents (DESs) as a green reaction medium. mdpi.com This method avoids toxic and volatile organic solvents and can significantly reduce reaction times. mdpi.com The reaction proceeds via an initial nucleophilic substitution of the chloride by the guanidine, followed by an intramolecular cyclodehydration to form the 2-aminoimidazole ring. The use of a choline (B1196258) chloride-urea mixture as the DES allows for simple product isolation and recycling of the solvent. mdpi.com

Below is a table summarizing the results of synthesizing various triaryl-substituted 2-aminoimidazole derivatives using this green chemistry approach.

Entryα-ChloroketoneGuanidine DerivativeProductYield (%)
12-Chloro-1,2-diphenylethan-1-oneN-PhenylguanidineN,1,4,5-Tetraphenyl-1H-imidazol-2-amine85
22-Chloro-1,2-diphenylethan-1-oneGuanidine1,4,5-Triphenyl-1H-imidazol-2-amine82
32-Chloro-1-phenylethan-1-oneN-Phenylguanidine5-Methyl-N,1-diphenyl-1H-imidazol-2-amine70
42-Chloro-1-phenyl-2-(p-tolyl)ethan-1-oneN-PhenylguanidineN,1-Diphenyl-5-p-tolyl-1H-imidazol-2-amine80
52-Chloro-2-(4-methoxyphenyl)-1-phenylethan-1-oneN-Phenylguanidine5-(4-Methoxyphenyl)-N,1-diphenyl-1H-imidazol-2-amine79
62-(4-Chlorophenyl)-2-chloro-1-phenylethan-1-oneN-Phenylguanidine5-(4-Chlorophenyl)-N,1-diphenyl-1H-imidazol-2-amine81
72-Chloro-2-(4-fluorophenyl)-1-phenylethan-1-oneN-Phenylguanidine5-(4-Fluorophenyl)-N,1-diphenyl-1H-imidazol-2-amine83

Data sourced from an expeditious and greener synthesis protocol in deep eutectic solvents. mdpi.com

Strategies for N-Alkylation with Ethanolamine (B43304) Derivatives

The introduction of an ethanolamine side chain onto the N-1 position of a 2-aminoimidazole core is a key step in the synthesis of 2-(2-Amino-1H-imidazol-1-yl)ethan-1-ol. This transformation is typically achieved through N-alkylation reactions. A common strategy involves the reaction of 2-aminoimidazole with a suitable ethanolamine derivative, such as 2-chloroethanol (B45725) or ethylene oxide. The nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the ethanolamine derivative, leading to the formation of the desired N-substituted product. The regioselectivity of this alkylation, favoring the N-1 position, can be influenced by steric and electronic factors of substituents on the imidazole ring, as well as the reaction conditions employed. For instance, in unsymmetrical imidazoles, alkylation in basic media tends to occur at the nitrogen atom further away from an electron-withdrawing group. otago.ac.nz

Another approach involves the use of dialkyl carbonates, such as ethylene carbonate, which can react with imidazoles to yield N-(hydroxyalkyl)imidazoles. researchgate.net These reactions can be influenced by the choice of solvent and catalyst. While direct N-alkylation of unprotected amino acids with alcohols has been reported, showcasing the potential for greener synthetic routes, specific applications to 2-aminoimidazole with ethanolamine under these conditions require further investigation. nih.gov

Alternative Cyclization Pathways for 2-(2-Amino-1H-imidazol-1-yl) Ring Formation

Beyond the direct N-alkylation of a pre-formed 2-aminoimidazole ring, several alternative cyclization strategies can be employed to construct the 1-(2-hydroxyethyl)-2-aminoimidazole scaffold.

One prominent method involves the condensation of α-haloketones with guanidine or its derivatives. This approach leads to the formation of the 2-aminoimidazole ring through a heterocyclodehydration process. researchgate.net Another strategy utilizes the denitrogenative transformation of 5-amino-1,2,3-triazoles. In this method, a suitably substituted 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole can undergo an acid-mediated intramolecular cyclization, followed by ring opening and rearrangement to afford the 2-aminoimidazole core with the desired N-1 substituent. nih.gov

Furthermore, the transformation of other heterocyclic systems can provide a route to 2-aminoimidazoles. For example, the ring transformation of oxazolium salts has been shown to yield 2-aminoimidazole derivatives. researchgate.net Additionally, a divergent synthesis approach starting from 2-aminopyrimidines has been developed, which can lead to variously substituted 2-aminoimidazoles. researchgate.net These alternative pathways offer flexibility in accessing a range of analogs of this compound by varying the starting materials and reaction conditions.

Derivatization and Analog Synthesis of this compound

The functional groups present in this compound, namely the primary amino group, the hydroxyl group, and the imidazole ring, provide multiple sites for derivatization, allowing for the synthesis of a wide array of analogs with potentially diverse biological activities.

Modifications at the Amino Group (e.g., Acylation, Alkylation, Arylation, Schiff Base Formation)

The primary amino group at the C-2 position is a key site for modification.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, the reaction of imidazolidine-2-thione with acyl chlorides results in mono-acylated derivatives. nih.gov This reaction provides a straightforward method to introduce a variety of acyl moieties.

Alkylation: Direct N-alkylation of the amino group can be challenging due to the presence of other nucleophilic sites. However, methods for the N-alkylation of unprotected amino acids with alcohols have been developed, which could potentially be adapted. nih.gov

Arylation: Palladium- and copper-catalyzed N-arylation reactions offer a powerful tool for introducing aryl groups onto the amino functionality. Catalyst-controlled chemoselectivity allows for the selective arylation of the exocyclic amino group over the imidazole ring nitrogens. nih.gov

Schiff Base Formation: The primary amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is a versatile method for introducing a wide range of substituents and has been demonstrated with various amino-substituted heterocyclic compounds, including 2-aminobenzimidazole (B67599). orientjchem.orgasrjetsjournal.orgresearchgate.net The formation of Schiff bases from amino acid-imidazole conjugates has also been reported. opensciencepublications.com

Below is a table summarizing various modifications at the amino group:

ModificationReagent/Catalyst ExampleProduct Type
AcylationAcyl ChlorideN-Acyl-2-aminoimidazole
AlkylationAlcohol / CatalystN-Alkyl-2-aminoimidazole
ArylationAryl Halide / Pd or Cu CatalystN-Aryl-2-aminoimidazole
Schiff Base FormationAldehyde or Ketone2-(Imino)imidazole

Transformations of the Hydroxyl Group (e.g., Oxidation, Esterification)

The primary hydroxyl group on the ethanol (B145695) side chain offers another point for derivatization.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. For primary alcohols, partial oxidation to an aldehyde can be achieved by using an excess of the alcohol and distilling off the aldehyde as it forms. Further oxidation to a carboxylic acid occurs with an excess of the oxidizing agent under reflux conditions. chemguide.co.uk

Esterification: The hydroxyl group can be converted to an ester through reaction with acyl chlorides or carboxylic anhydrides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comchemguide.co.uk Chemoselective O-acylation of amino alcohols can also be achieved under acidic conditions, where the amino group is protonated and thus protected from acylation. nih.gov

The following table outlines transformations of the hydroxyl group:

TransformationReagent ExampleProduct Type
Oxidation (partial)Acidified Dichromate(VI) (limited)2-(2-Amino-1H-imidazol-1-yl)acetaldehyde
Oxidation (full)Acidified Dichromate(VI) (excess)2-(2-Amino-1H-imidazol-1-yl)acetic acid
EsterificationAcyl Chloride2-(2-Amino-1H-imidazol-1-yl)ethyl ester

Substitution on the Imidazole Ring (e.g., Halogenation, Nitration, Arylation)

The imidazole ring itself can be functionalized through electrophilic substitution reactions.

Halogenation: The imidazole ring can undergo halogenation, typically at the C-4 and/or C-5 positions. Vanadium-dependent haloperoxidases have been used for the biocatalytic bromination of 2-aminothiazoles, suggesting a potential green chemistry approach for the halogenation of 2-aminoimidazoles. nih.gov Chemical methods for the regioselective halogenation of substituted triazoles via C-H activation have also been developed and could be applicable. rsc.org

Nitration: Nitration of the imidazole ring generally occurs at the C-4 or C-5 position. The reaction is typically carried out using nitrating agents such as a mixture of nitric acid and sulfuric acid. The position of nitration can be influenced by the substituents already present on the ring. icm.edu.plgoogle.comgoogle.compatsnap.com

Arylation: Direct C-H arylation of the imidazole ring is a powerful method for introducing aryl substituents. Palladium-catalyzed reactions can achieve regioselective arylation at the C-2, C-4, and C-5 positions. The regioselectivity can often be controlled by the choice of catalyst, ligands, and directing groups. nih.govresearchgate.netresearchgate.net

This table summarizes substitutions on the imidazole ring:

SubstitutionReagent/Catalyst ExamplePosition
HalogenationN-HalosuccinimideC4/C5
NitrationHNO₃/H₂SO₄C4/C5
ArylationAryl Halide / Pd CatalystC2, C4, or C5

Chiral Synthesis and Resolution of Enantiomers of this compound Analogs

The presence of a chiral center at the carbon bearing the hydroxyl group in analogs of this compound necessitates strategies for asymmetric synthesis or resolution of enantiomers.

Asymmetric Synthesis: Chiral 1,2-amino alcohols are valuable synthons and can be prepared using various asymmetric methods. nih.gov One approach involves the use of chiral auxiliaries, such as pseudoephedrine, in reactions with arylglyoxals to produce chiral morpholinones, which can then be converted to the desired chiral amino alcohols. researchgate.net Catalytic asymmetric synthesis, for instance, using chiral phosphoric acids in multicomponent reactions, has been employed for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, demonstrating the potential for creating chirality in imidazole-containing structures. nih.gov

Resolution of Enantiomers: Racemic mixtures of analogs can be separated into their individual enantiomers through various resolution techniques. Enzymatic kinetic resolution is a widely used method where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. For example, lipases are commonly used for the resolution of racemic alcohols like 1-phenylethanol (B42297) through enantioselective acylation. nih.govmdpi.comnih.gov

Optimization of Reaction Conditions and Scalability Considerations

The successful synthesis of this compound and its analogs hinges on the careful optimization of various reaction parameters. These include the choice of solvent, the selection of an appropriate catalyst, and the fine-tuning of temperature and pressure to maximize yield and selectivity while ensuring the process is scalable and environmentally conscious.

The choice of solvent can profoundly influence the outcome of a chemical reaction, affecting reaction rates, yields, and even the product distribution. In the synthesis of 2-aminoimidazole derivatives, a variety of solvents have been explored, ranging from conventional volatile organic compounds (VOCs) to more environmentally benign alternatives.

Traditionally, solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene (B28343) have been employed for the synthesis of 2-aminoimidazoles. mdpi.com For instance, the condensation of an α-haloketone with a guanidine derivative in anhydrous THF under an argon atmosphere typically requires reflux conditions and extended reaction times of around 12 hours to achieve good yields. mdpi.com However, these conventional solvents are often toxic, hazardous, and contribute to environmental pollution. mdpi.com

In the quest for greener alternatives, deep eutectic solvents (DESs) have emerged as promising reaction media. mdpi.comnih.gov DESs are mixtures of two or more components that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-flammable, and have very low vapor pressure. researchgate.net A study on the synthesis of 2-aminoimidazoles demonstrated that using a DES composed of choline chloride (ChCl) and either glycerol (B35011) or urea (B33335) significantly reduced the reaction time to 4-6 hours and allowed the reaction to be performed under air. mdpi.com The use of a ChCl-urea DES also facilitated the direct isolation of some 2-aminoimidazole derivatives by simple filtration, avoiding the need for extensive extraction with organic solvents and allowing for the recycling of the solvent mixture. mdpi.comresearchgate.net

The effectiveness of different solvents in the synthesis of a model 2-aminoimidazole is summarized in the table below.

EntrySolventTemperature (°C)Time (h)Yield (%)
1ChCl-Glycerol (1:2)804-6High
2ChCl-Urea (1:2)804High
3THFReflux1281
4CHCl₃806Lower
5DME806Lower
6DMSO806Lower
Data compiled from a study on the synthesis of 2-aminoimidazoles. mdpi.com

Glycerol, a byproduct of biodiesel production, has also been investigated as a green solvent for the synthesis of triaryl and tetraaryl imidazole derivatives, demonstrating good to excellent yields without the need for a catalyst. researchgate.net The use of water, another environmentally benign solvent, has been explored in conjunction with ultrasonic irradiation and nanocatalysts for the synthesis of imidazole derivatives, often leading to high yields in short reaction times. mdpi.comnih.gov

Catalysts play a pivotal role in modern organic synthesis by accelerating reaction rates, lowering activation energies, and often enabling reactions to proceed under milder conditions. In the synthesis of 2-aminoimidazole derivatives, various catalytic systems have been investigated.

Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of substituted 2-aminoimidazoles. nih.gov For instance, the carboamination of N-propargyl guanidines with aryl triflates using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a suitable phosphine (B1218219) ligand, such as RuPhos, in a solvent like trifluorotoluene (PhCF₃) at 100 °C, affords the desired 2-aminoimidazole products in good yields. nih.gov The catalytic cycle is proposed to involve the coordination of the palladium catalyst to the alkyne, followed by an outer-sphere attack of the guanidine nucleophile (anti-aminopalladation). Subsequent reductive elimination from the palladium-alkenyl intermediate yields an exocyclic product that isomerizes to the final 2-aminoimidazole. nih.gov

Table 1: Ligand Optimization for Pd-Catalyzed Synthesis of a 2-Aminoimidazole Derivative

Entry Ligand Yield (%)
1 RuPhos 75
2 SPhos 68
3 XPhos 65
4 JohnPhos 55
5 Nixantphos 62

Reaction conditions: N-propargyl guanidine substrate, aryl triflate, LiOtBu, 4 mol % Pd(OAc)₂, 8 mol % ligand, PhCF₃, 100 °C, 16 h. nih.gov

Heterogeneous nanocatalysts have also gained significant attention due to their high catalytic activity, large surface area, and ease of recovery and reusability. researchgate.netrsc.org For example, a magnetic solid acid nanocatalyst has been shown to be highly efficient for the synthesis of 2,4,5-trisubstituted imidazoles at room temperature in aqueous media. researchgate.net Another study utilized nano-magnesium aluminate spinel (MgAl₂O₄) as a Lewis acid catalyst in the ultrasound-assisted synthesis of 1,2,4,5-tetrasubstituted imidazoles, achieving yields of up to 98%. mdpi.com In the context of green chemistry, the use of such recyclable catalysts is highly desirable. researchgate.net

The mechanistic role of catalysts in these reactions is often to activate the substrates. In the case of Lewis acid catalysts, they can coordinate to carbonyl groups, increasing their electrophilicity and facilitating nucleophilic attack. mdpi.com In hydrogen-bonding catalysis, as proposed for reactions in deep eutectic solvents, the solvent itself can act as a catalyst by forming hydrogen bonds with the reactants, thereby activating them. mdpi.com

Temperature and pressure are critical parameters that can significantly impact the yield and selectivity of a chemical reaction. Optimization of these conditions is essential for developing efficient and scalable synthetic processes.

In many reported syntheses of 2-aminoimidazole analogs, the reactions are conducted at elevated temperatures to overcome activation energy barriers and increase reaction rates. For instance, the palladium-catalyzed carboamination reaction is typically carried out at 100 °C. nih.gov Similarly, syntheses in deep eutectic solvents are often performed at around 80 °C to ensure the mixture is in a liquid state and to accelerate the reaction. mdpi.com However, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. One study noted that increasing the reaction temperature in a glycerol-mediated synthesis decreased the product yield, likely due to the weakening of hydrogen bonds that facilitate the reaction. researchgate.net

The effect of temperature on the synthesis of benzopyrazine-aminoimidazole hybrids was also investigated, showing that lowering the temperature from the optimum of 80 °C to 50 °C resulted in a reduced yield, even with a longer reaction time. rsc.org

Table 2: Effect of Temperature on the Yield of a Benzopyrazine-Aminoimidazole Hybrid

Entry Temperature (°C) Time (h) Yield (%)
1 80 2 95
2 70 2.5 91
3 60 3 89
4 50 4 87

Reaction conditions: Reactants in H₂O–EtOH with a nanocatalyst. rsc.org

While most laboratory-scale syntheses of 2-aminoimidazoles are conducted at atmospheric pressure, pressure can be a valuable tool for influencing reaction outcomes, particularly in reactions involving gaseous reagents or where a change in volume occurs. However, for the typical condensation and cyclization reactions used to form the 2-aminoimidazole core, pressure optimization is less commonly reported than temperature and solvent optimization. The use of microwave irradiation, which involves rapid heating under controlled pressure, has been shown to significantly accelerate the synthesis of polysubstituted imidazoles. nih.gov

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of 2-aminoimidazole derivatives has seen a significant shift towards more environmentally friendly methodologies.

A key aspect of green chemistry is the use of safer solvents and reaction media. As discussed previously, the replacement of volatile organic compounds with deep eutectic solvents, water, or glycerol represents a major step towards greener syntheses. mdpi.comresearchgate.netmdpi.com These alternative solvents are often less toxic, biodegradable, and can be derived from renewable resources. mdpi.com

Energy efficiency is also a crucial consideration. The use of microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and, consequently, energy consumption compared to conventional heating methods. mdpi.comnih.gov For example, an ultrasound-assisted synthesis of imidazole derivatives achieved high yields in 35-60 minutes, whereas the conventional reflux method required 120-190 minutes. mdpi.com

Furthermore, atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is an important green chemistry metric. One-pot, multi-component reactions are particularly attractive as they can generate complex molecules in a single step, often with high atom economy and reduced waste from intermediate purification steps. rsc.org The synthesis of various imidazole derivatives has been successfully achieved through such multi-component reactions. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms and Transformation Pathways Involving 2 2 Amino 1h Imidazol 1 Yl Ethan 1 Ol

Mechanistic Investigations of Core Cyclization Reactions

The formation of the 2-aminoimidazole ring is a key synthetic challenge, and several methodologies have been developed to construct this heterocyclic system. rsc.orgbaranlab.org These methods often rely on the cyclization of acyclic precursors, where the precise mechanism, including nucleophilic attacks, rearrangements, and the nature of intermediates, is crucial for determining the reaction's efficiency and regioselectivity. rsc.org Classical approaches frequently involve the condensation of α-haloketones or α-aminoketones with guanidine (B92328) or related derivatives. nih.gov More contemporary methods include metal-catalyzed carboamination reactions and transformations of other heterocyclic systems. nih.govresearchgate.netacs.org

Table 1: Overview of Synthetic Approaches to the 2-Aminoimidazole Core
Synthetic MethodKey ReactantsGeneral DescriptionReference
Condensation Reactionα-Haloketone/α-Aminoketone + GuanidineA classical method involving the reaction between a ketone derivative and a guanidine to form the imidazole (B134444) ring. nih.gov
Palladium-Catalyzed CarboaminationN-propargyl guanidines + Aryl triflatesA modern approach that forms both a C-N and a C-C bond during the cyclization step. nih.govacs.org
Heterocycle RecyclizationAminooxazolesTransformation of a pre-existing oxazole (B20620) ring into an imidazole ring. researchgate.net
Denitrogenative Transformation5-Amino-1,2,3-triazolesAcid-mediated ring transformation of a triazole precursor into an imidazole derivative. mdpi.com

The construction of the imidazole ring in compounds like 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol is fundamentally driven by nucleophilic attack mechanisms. In the synthesis of related imidazolidin-2-ones, which share mechanistic similarities, the process is initiated by a nucleophilic attack from an amino group onto the carbonyl of a carbonylating agent. mdpi.com This is followed by an intramolecular acyl nucleophilic substitution, where a second amino group attacks an intermediate to close the ring. mdpi.comnih.gov

In the context of 2-aminoimidazole synthesis, the reaction of a guanidine derivative with a dicarbonyl or halocarbonyl compound involves the nucleophilic amino groups of the guanidine attacking the electrophilic carbonyl carbons. baranlab.org This sequence of intermolecular and intramolecular nucleophilic additions leads to the cyclized product after a dehydration step. Similarly, acid-catalyzed cyclization of N-(2,2-dialkoxyethyl) ureas to form imidazolidin-2-ones proceeds via intramolecular cyclization following the formation of an oxonium cation, which is a key nucleophilic attack on an activated intermediate. mdpi.com

The pathways to the 2-aminoimidazole core are characterized by the formation of specific reactive intermediates. For instance, the acid-catalyzed formation of imidazolidine-2-ones from urea (B33335) derivatives is proposed to proceed through a 5-methoxyimidazolidine-2-one intermediate (A), which then eliminates methanol (B129727) to furnish a crucial iminium cation intermediate (B). mdpi.com This electrophilic iminium cation is then subject to attack by other nucleophiles to complete the reaction. mdpi.com

In more novel synthetic routes, such as the denitrogenative transformation of 5-amino-1,2,3-triazoles, the reaction mechanism is thought to involve the in-situ formation of a carbene intermediate. mdpi.com This highly reactive species, generated from the opening of the triazole ring, can then undergo various insertions and cyclizations to yield the final imidazole product. mdpi.com The involvement of carbene intermediates has also been explored computationally in enzyme-catalyzed reactions that form C-S bonds at the imidazole ring, highlighting their potential role in imidazole functionalization. nih.gov

A complete understanding of a reaction mechanism requires analysis of the transition states of its key steps. While detailed experimental transition state analysis for the synthesis of this compound is not extensively documented, computational chemistry provides significant insights. Quantum chemistry calculations have been employed to rationalize the regioselectivity in the formation of substituted imidazolidin-2-ones. mdpi.com These studies analyze the energetics of different reaction pathways, comparing the transition states for alternative cyclization and substitution patterns. mdpi.com

For example, in the reaction of an iminium cation intermediate with a phenol, calculations can determine the activation barriers for attack at different positions, explaining the observed product distribution. mdpi.com Similarly, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have been used to investigate enzymatic reactions involving imidazole rings, proposing pathways that proceed via carbene intermediates and identifying key amino acid residues that stabilize the transition state. nih.gov Such computational approaches are invaluable for predicting reactivity and designing more efficient synthetic routes for complex heterocyclic molecules.

Functional Group Reactivity of this compound

The chemical personality of this compound is defined by its two primary functional groups: the primary amino group on the imidazole ring and the primary hydroxyl group on the ethyl side chain. pressbooks.pubbccampus.ca Each group exhibits characteristic reactivity that allows for a wide range of chemical modifications.

The 2-amino group of the imidazole ring is part of a guanidine-like system, which influences its reactivity. This group is nucleophilic and can participate in reactions with various electrophiles. pressbooks.pub While amine functions are generally poor leaving groups in substitution reactions, their ability to act as nucleophiles is fundamental to their chemistry. libretexts.org

Analogous to other heterocyclic amines like 2-aminothiazole, the amino group of this compound is expected to react with sulfonyl chlorides to form sulfonamides. excli.de It can also undergo acylation with acid chlorides or anhydrides to form amides. Condensation reactions with aldehydes or ketones are also possible, forming imine derivatives, which can be further reduced to secondary amines. The amino group also directs the outcome of electrophilic substitution on the imidazole ring, although the inherent electronic nature of the heteroaromatic ring makes these reactions complex.

The primary hydroxyl group in the ethan-1-ol side chain exhibits typical alcohol reactivity. msu.edu The oxygen atom is nucleophilic and can attack electrophiles. msu.edu However, the hydroxyl group itself is a poor leaving group (hydroxide ion). libretexts.org To enhance its leaving group ability for nucleophilic substitution reactions, it must first be protonated in acidic conditions to form a good leaving group (water) or converted into a sulfonate ester (e.g., tosylate, mesylate). msu.edulibretexts.org

Key reactions involving the hydroxyl group include:

Esterification: Reaction with electrophilic derivatives of carboxylic or sulfonic acids, such as acid chlorides and anhydrides, yields esters. msu.edu

Etherification: This can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form a potent alkoxide nucleophile, which then attacks an alkyl halide. msu.edu This method is most effective with primary alkyl halides to avoid competing elimination reactions. msu.edu

Dehydration: Under strong acidic conditions and heat, the hydroxyl group can be eliminated as water to form an alkene, though this is less common for primary alcohols and can be prone to rearrangements.

Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Table 2: Summary of Functional Group Reactivity
Functional GroupReaction TypeReagents/ConditionsProduct TypeReference
Primary Amino GroupSulfonylationSulfonyl chlorideSulfonamide excli.de
AcylationAcid chloride / AnhydrideAmide pressbooks.pub
CondensationAldehyde / KetoneImine (Schiff base) nih.gov
Hydroxyl GroupEsterificationAcid chloride / AnhydrideEster msu.edu
Etherification (Williamson)1. Strong Base (e.g., NaH) 2. Alkyl halideEther msu.edu
Nucleophilic Substitution (as leaving group)1. Activation (e.g., TsCl, H⁺) 2. NucleophileSubstituted product libretexts.org

Imidazole Ring Stability and Reactivity Under Various Conditions

The imidazole ring, a core component of this compound, is an aromatic heterocycle whose stability and reactivity are significantly influenced by its substituents. The presence of a 2-amino group and a 1-(2-hydroxyethyl) group modulates the electron density and steric accessibility of the ring atoms, dictating its behavior in chemical transformations.

The 2-aminoimidazole (2-AI) moiety is a common feature in various marine alkaloids and is known for its unique chemical properties. researchgate.net The amino group at the C2 position is a strong electron-donating group, which increases the electron density of the imidazole ring, thereby affecting its aromaticity and nucleophilicity. This electronic enrichment makes the ring susceptible to electrophilic attack, but also influences the acidity of the N-H protons. Classical methods for building the 2-aminoimidazole core often involve the condensation of α-haloketones or α-aminoketones with guanidine or its derivatives. nih.govmdpi.com

The reactivity of the imidazole ring in related structures can be summarized as follows:

N-Alkylation: The nitrogen atoms of the imidazole ring can participate in N-alkylation reactions.

Electrophilic Substitution: The electron-rich nature of the 2-aminoimidazole ring suggests a propensity for electrophilic substitution, although the position of substitution (C4 or C5) would be directed by both the amino and the N1-substituent.

Metal Coordination: The nitrogen atoms can act as ligands, coordinating with various metal ions.

Side-Chain Reactivity: The hydroxyl group of the ethanol (B145695) side chain is a key site for reactivity. It can undergo oxidation to form the corresponding aldehyde or be converted into esters and ethers, providing a handle for further functionalization.

Table 1: Reactivity Profile of the Imidazole Moiety
PositionDescriptionPotential ReactionsInfluencing Factors
N1Pyrrole-like NitrogenAlkylation, AcylationSteric hindrance from substituents
C2Carbon between two NitrogensSite of amino group attachment; can be involved in cyclizationElectron-donating effect of the amino group
N3Pyridine-like NitrogenProtonation, Metal Coordination, AlkylationBasicity influenced by ring substituents
C4/C5Ring CarbonsElectrophilic Substitution (e.g., halogenation, nitration)Directing effects of N1 and C2 substituents

Enzymatic and Biocatalytic Transformations of Imidazole-Ethanolamine Structures

The biosynthesis and enzymatic modification of imidazole-containing compounds are subjects of significant research, particularly due to the prevalence of these structures in natural products and pharmaceuticals. While specific enzymes acting on this compound are not extensively documented, the study of enzymes involved in the metabolism of related structures provides a basis for understanding potential biocatalytic transformations.

Characterization of Enzymes Involved in Biosynthesis of Related Compounds

The biosynthesis of complex 2-aminoimidazole alkaloids in marine sponges is thought to originate from precursor amino acids like arginine or ornithine. nih.gov Although the complete enzymatic pathways are still under investigation, key transformations likely involve guanidino group transfers, cyclization, and various oxidative modifications.

In a different context, the biosynthesis of histaminol, or 2-(1H-imidazol-5-yl) ethan-1-ol, has been identified in methanogenic archaea. microbiologyresearch.org Isotopic labeling studies confirmed that this compound is derived from the amino acid histidine. The pathway involves the decarboxylation of histidine to histamine (B1213489), followed by a subsequent reduction or modification of the carboxyl group to a hydroxyl group, though the specific enzymes catalyzing this final step in archaea have not been fully characterized.

Another crucial precursor for the ethanolamine (B43304) side chain is ethanolamine itself. In plants, the primary route to ethanolamine is the direct decarboxylation of serine, a reaction catalyzed by the enzyme serine decarboxylase. mdpi.com This enzyme is highly specific for L-serine and represents a key enzymatic step in the production of the ethanolamine moiety, which is essential for synthesizing major membrane phospholipids (B1166683). mdpi.com

Table 2: Enzymes in the Biosynthesis of Related Imidazole and Ethanolamine Structures
Enzyme/Enzyme ClassFunctionSubstrate(s)Product(s)Relevance
Serine DecarboxylaseDecarboxylationL-SerineEthanolamineBiosynthesis of the ethanolamine precursor. mdpi.com
Histidine DecarboxylaseDecarboxylationHistidineHistamineKey step in the biosynthesis of histaminol. microbiologyresearch.org
ArginaseHydrolysisL-ArginineL-Ornithine + UreaProvides precursors for 2-aminoimidazole alkaloids. nih.gov
Amine Transaminase (ATA)TransaminationGlycolaldehyde (B1209225)EthanolamineAlternative enzymatic route to ethanolamine. researchgate.net

Engineered Biocatalysts for Specific Transformations

The engineering of enzymes to create novel biocatalysts for specific chemical transformations is a rapidly advancing field. While engineered biocatalysts targeting this compound directly are not reported, related systems demonstrate the potential for such applications.

For example, alkane-oxidizing bacteria have been utilized for the biotransformation of N-(2-alkylamino-4-phenylimidazol-1-yl)-acetamides. nih.gov These microorganisms can oxidize the terminal methyl group of the alkyl side chain to a carboxylic acid, producing imidazol-2-yl amino acids. This demonstrates the capability of microbial systems to perform specific oxidations on imidazole derivatives. Engineering the enzymes responsible for this oxidation, likely monooxygenases, could potentially adapt them to hydroxylate the ethanol side chain or other positions on similar molecules.

In another instance, an amine transaminase (ATA) from Silicibacter pomeroyi has been shown to catalyze the transamination of glycolaldehyde to produce ethanolamine. researchgate.net This enzyme could be part of an engineered multi-enzyme cascade to produce ethanolamine from simple C1 compounds like methanol. researchgate.net Such enzymes could theoretically be engineered to act on related keto-imidazole precursors to introduce an amino group stereoselectively. The development of biosynthetic pathways for compounds like nicotinamide (B372718) mononucleotide (NMN) highlights the use of enzyme cascades to bypass reliance on limiting cellular metabolites, a strategy applicable to other heterocyclic compounds. mdpi.com

Stereoselective Biotransformations

Stereoselectivity is a hallmark of enzymatic catalysis, offering significant advantages over traditional chemical synthesis. mdpi.com For a chiral molecule like this compound, which has a stereocenter at the carbon bearing the hydroxyl group, biocatalysis offers a promising route for its enantiomerically pure synthesis.

Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are prime candidates for the stereoselective reduction of a corresponding ketone precursor, 1-(2-amino-1H-imidazol-1-yl)ethan-1-one, to produce either the (R)- or (S)-enantiomer of the target alcohol. A vast number of these enzymes have been characterized and are used industrially for the synthesis of chiral alcohols.

Furthermore, transaminases could be used for the stereoselective amination of a keto-precursor to form a chiral amine, which could then be further modified. The synthesis of chiral imidazol(in)ium salts, although demonstrated via chemical lithiation, underscores the importance of stereochemistry in the function of imidazole-containing molecules, which are used as chiral organocatalysts and ligands. nih.gov The inherent stereoselectivity of biosynthetic pathways is a key reason for exploring biocatalytic routes, as they often yield a single, biologically relevant stereoisomer. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Amino 1h Imidazol 1 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most crucial steps in the structural confirmation of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would correspond to the protons on the imidazole (B134444) ring, the methylene (B1212753) groups of the ethanol (B145695) side chain, the hydroxyl group, and the amino group. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling constants (J) reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For this compound, distinct signals would be expected for the carbon atoms of the imidazole ring and the ethanol side chain.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Imidazole C2-~152.0
Imidazole C4~6.80 (d, J = 1.6 Hz)~120.0
Imidazole C5~6.45 (d, J = 1.6 Hz)~110.0
CH₂ (N-linked)~3.85 (t, J = 5.5 Hz)~50.0
CH₂ (O-linked)~3.60 (t, J = 5.5 Hz)~60.0
NH₂Broad singlet-
OHBroad singlet-

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are employed to further elucidate the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the ethanol side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would definitively assign the proton signals of the imidazole ring and the ethanol side chain to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, it would show correlations from the N-linked methylene protons to the C2 and C5 carbons of the imidazole ring, confirming the point of attachment of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformational preferences. In this molecule, NOESY could reveal spatial proximities between the ethanol side chain protons and the imidazole ring protons, providing insights into the preferred conformation of the side chain relative to the ring.

Dynamic NMR for Conformational Studies

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₅H₉N₃O.

Ion Calculated Exact Mass Observed Exact Mass
[M+H]⁺128.0818128.0817

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

In an MS/MS experiment of the protonated molecule [M+H]⁺ of this compound, characteristic fragmentation pathways would be expected. The fragmentation is initiated by the collision of the precursor ion with an inert gas, leading to the cleavage of the weakest bonds. Likely fragmentation pathways would include:

Loss of water (H₂O): Cleavage of the C-O bond and elimination of a water molecule from the ethanol side chain.

Loss of the ethanol side chain: Cleavage of the N-C bond connecting the side chain to the imidazole ring.

Ring opening of the imidazole: Fragmentation of the imidazole ring itself, leading to smaller charged fragments.

By analyzing the masses of the resulting product ions, the connectivity of the atoms within the molecule can be pieced together, providing further confirmation of the proposed structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of this compound. These methods are highly sensitive to the specific functional groups present and their local chemical environment.

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent parts: the imidazole ring, the primary amino group, the hydroxyl group, and the ethyl linker. By analyzing the frequencies, intensities, and shapes of the spectral bands, each functional group can be identified.

Imidazole Ring Vibrations: The imidazole ring gives rise to a series of characteristic bands. C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. sci.ammdpi.com Ring stretching vibrations, involving C=C and C=N bonds, are expected in the 1650-1400 cm⁻¹ range. sci.ammdpi.com In-plane and out-of-plane bending vibrations of the ring C-H and N-H bonds occur at lower frequencies. sci.am

Amino Group (NH₂) Vibrations: The primary amino group is characterized by N-H stretching vibrations, which typically appear as two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.

Hydroxyl Group (OH) Vibrations: The O-H stretching vibration of the alcohol is highly sensitive to hydrogen bonding. A free, non-hydrogen-bonded O-H group gives a sharp band around 3600 cm⁻¹. mdpi.com However, in the solid state or in concentrated solutions where intermolecular hydrogen bonding is prevalent, this band broadens significantly and shifts to a lower frequency, typically 3400-3200 cm⁻¹. The C-O stretching vibration is expected in the 1260-1000 cm⁻¹ region. scirp.org

Ethyl Linker (-CH₂-CH₂-) Vibrations: The aliphatic ethyl group will exhibit symmetric and asymmetric C-H stretching vibrations between 3000 cm⁻¹ and 2850 cm⁻¹. CH₂ scissoring, wagging, and twisting modes appear in the 1470-1250 cm⁻¹ region.

The complementary nature of IR and Raman spectroscopy is advantageous. scirp.orgscirp.org Vibrations that involve a significant change in the dipole moment are strong in the IR spectrum (e.g., O-H, N-H stretches), while vibrations that cause a large change in polarizability are strong in the Raman spectrum (e.g., C=C, C=N ring stretches). scirp.org

Table 1: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Primary Technique
Hydroxyl (-OH)O-H Stretch (H-bonded)3400 - 3200 (broad)IR
Amino (-NH₂)N-H Stretch (Asymmetric & Symmetric)3500 - 3300IR
Amino (-NH₂)N-H Bend (Scissoring)1650 - 1580IR
Imidazole RingC-H Stretch3100 - 3000IR, Raman
Ethyl Linker (-CH₂-)C-H Stretch (Asymmetric & Symmetric)3000 - 2850IR, Raman
Imidazole RingC=C, C=N Ring Stretch1650 - 1400Raman
Ethyl Linker (-CH₂-)C-H Bend (Scissoring)~1465IR
Imidazole RingC-N Stretch1486 - 1325IR
Alcohol (-CH₂-OH)C-O Stretch~1050IR

The flexibility of the ethan-1-ol side chain attached to the imidazole ring allows for the existence of different rotational isomers (conformers). The vibrational spectra can be sensitive to these conformational changes. Rotation around the C-C and C-N bonds of the side chain can alter the spatial relationship between the hydroxyl, amino, and imidazole groups.

These conformational changes can manifest in the vibrational spectra in several ways:

Frequency Shifts: Changes in dihedral angles can affect vibrational coupling between different parts of the molecule, leading to shifts in band positions. For example, the formation of an intramolecular hydrogen bond between the hydroxyl group and a nitrogen atom of the imidazole ring would cause a significant low-frequency shift and broadening of the O-H stretching band compared to a conformation where this interaction is absent.

Appearance of New Bands: If multiple stable conformers coexist in the sample, the spectrum will be a superposition of the spectra of each conformer. This can lead to the appearance of new bands or shoulders on existing bands, with the relative intensities reflecting the population of each conformer.

Changes in Band Intensities: The intensity of a vibrational band is related to the change in dipole moment (IR) or polarizability (Raman) during the vibration. Conformational changes can alter these properties, leading to changes in band intensities.

Studying these effects often involves temperature-dependent spectroscopy or comparison of spectra in different solvents of varying polarity, which can stabilize different conformers. While specific studies on this compound are not widely available, analyses of peptides and other flexible molecules have demonstrated that normal-mode analysis and computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of different conformers and aid in the interpretation of experimental data. umich.edu

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique can provide unambiguous information about its molecular conformation, configuration, and how it packs in a crystal.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the solid-state structure of a molecule. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated that is dependent on the arrangement of electrons within the crystal. Mathematical analysis of this pattern allows for the calculation of the precise coordinates of each atom in the molecule.

For chiral molecules like this compound (which has a stereocenter at the carbon bearing the hydroxyl group), SCXRD can be used to determine the absolute configuration (R or S). This is typically achieved by using anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of a specific X-ray wavelength. The analysis provides key structural parameters, including bond lengths, bond angles, and torsion angles, with very high precision. nih.govnih.gov For instance, studies on similar structures, like 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, have successfully elucidated the complete molecular conformation using this method. nih.gov

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice, providing insight into the non-covalent interactions that govern the solid-state structure. For this compound, several types of intermolecular interactions are expected to be significant:

Hydrogen Bonding: The presence of hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the nitrogen atoms of the imidazole ring, the oxygen of the hydroxyl group, and the nitrogen of the amino group) suggests that an extensive network of hydrogen bonds will be a dominant feature of the crystal packing. These interactions, such as O-H···N and N-H···N, link molecules together into chains, sheets, or more complex three-dimensional architectures. nih.govnih.gov

π-π Stacking: The planar, aromatic imidazole rings can interact through π-π stacking. In the crystal structure of a related compound, 1,2-Bis[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethane, parallel imidazole rings were observed to engage in π-π interactions with a centroid-centroid distance of 3.5162 Å, contributing to the stabilization of the crystal packing. nih.gov

Analysis of these interactions is crucial for understanding the physical properties of the solid material, such as melting point, solubility, and polymorphism.

Table 2: Crystallographic Data for a Representative Imidazole Derivative: 1,2-Bis[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethane nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₆N₆O₆
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.4162 (4)
b (Å)7.7303 (5)
c (Å)8.1966 (6)
α (°)94.755 (3)
β (°)105.748 (3)
γ (°)109.846 (3)
Key Intermolecular InteractionsC-H···O hydrogen bonds, π-π stacking

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for the separation, identification, and quantification of this compound, particularly for assessing its purity and analyzing it within complex mixtures. The choice of technique depends on the volatility and polarity of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of polar, non-volatile compounds like this compound. nih.gov Reversed-phase (RP-HPLC) is the most common mode, where a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using a diode-array detector (DAD) for UV-Vis absorbance or, for higher sensitivity and structural confirmation, a mass spectrometer (LC-MS). mdpi.com

Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives. Due to the polarity and low volatility imparted by the amino and hydroxyl groups, derivatization is often required to convert the analyte into a more volatile and thermally stable form. gdut.edu.cnresearchgate.net This can be achieved by reacting the active hydrogens with reagents like isobutyl chloroformate. researchgate.net The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on retention time and mass fragmentation patterns. gdut.edu.cnscispace.com

Table 3: Overview of Chromatographic Methods for Imidazole-like Compounds

TechniqueStationary Phase (Column)Typical Mobile Phase / Carrier GasDetectionSuitability for this compound
RP-HPLCC8 or C18Acetonitrile/Methanol and Water/Buffer nih.govUV-Vis (DAD), MS mdpi.comHigh; suitable for direct analysis.
GC-MSFused-silica capillary (e.g., coated with Carbowax 20M) researchgate.netHeliumMass Spectrometry (MS)Moderate; requires derivatization to increase volatility. gdut.edu.cn
UPLCBEH HILIC researchgate.netresearchgate.netAcetonitrile/Ammonium formate (B1220265) researchgate.netUV-Vis (DAD), MSHigh; offers faster analysis and better resolution than HPLC.

Theoretical and Computational Investigations of 2 2 Amino 1h Imidazol 1 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are foundational in computational chemistry, using the principles of quantum mechanics to model molecular properties. Methods like Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for studying the electronic structure and energy of molecules. DFT, in particular, is widely used for its balance of accuracy and computational cost, often employing functionals like B3LYP. researchgate.net

This analysis would involve calculating the most stable three-dimensional arrangement of atoms in 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol. The process of geometry optimization finds the lowest energy conformation of the molecule, providing key structural parameters. nih.gov

Detailed Research Findings: A full geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, in related imidazole (B134444) structures, the planarity of the imidazole ring is a key feature, though the ethanol (B145695) substituent would introduce significant three-dimensional character. nih.gov This analysis would confirm the expected bond orders and identify any unusual structural features resulting from intramolecular interactions, such as hydrogen bonding between the amino group, the hydroxyl group, and the imidazole nitrogen atoms.

Data Table: Predicted Optimized Geometrical Parameters A data table for this compound is not available due to a lack of specific published studies. A representative table for a generic molecule would appear as follows:

ParameterAtoms InvolvedCalculated Value
Bond LengthN1-C2Data Not Available
Bond LengthC2-N3Data Not Available
Bond AngleC2-N1-C5Data Not Available
Dihedral AngleC4-C5-N1-CH2Data Not Available

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

Detailed Research Findings: An FMO analysis for this compound would calculate the energies of the HOMO and LUMO. The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. acadpubl.eu The analysis would also visualize the spatial distribution of these orbitals, showing which parts of the molecule are electron-rich (HOMO) and electron-poor (LUMO), thereby predicting the sites for electrophilic and nucleophilic attack. researchgate.net For many imidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO distribution can vary depending on the substituents. acadpubl.euresearchgate.net

Data Table: Predicted FMO Properties Specific FMO data for this compound has not been published. A typical data table would include the following parameters:

ParameterCalculated Value (eV)
HOMO EnergyData Not Available
LUMO EnergyData Not Available
HOMO-LUMO Energy Gap (ΔE)Data Not Available

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Detailed Research Findings:

NMR Spectroscopy: Calculations would predict the 1H and 13C NMR chemical shifts. These predicted values are often correlated with experimental spectra to assign signals to specific atoms in the molecule.

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the peaks in an experimental IR spectrum and can be assigned to specific molecular motions, such as N-H stretching from the amino group, O-H stretching from the alcohol, and C=N stretching within the imidazole ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netnih.gov This analysis helps to understand the electronic structure and the nature of transitions, such as π→π* transitions within the imidazole ring. researchgate.net

Data Table: Predicted Spectroscopic Data No predicted spectroscopic data has been published for this specific molecule. A representative table is shown below:

Spectroscopy TypeParameterPredicted Value
1H NMRChemical Shift (δ, ppm) for H on C4Data Not Available
13C NMRChemical Shift (δ, ppm) for C2Data Not Available
IRVibrational Frequency (cm-1) for O-H StretchData Not Available
UV-VisAbsorption Maximum (λmax, nm)Data Not Available

Computational methods can be used to model potential chemical reactions involving this compound. This involves calculating the energies of reactants, products, and transition states to map out a reaction pathway.

Detailed Research Findings: Such an analysis would provide critical data on the feasibility and mechanism of a given reaction. Thermodynamic calculations would determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG) to predict whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous. Kinetic analysis would focus on calculating the activation energy (Ea) from the transition state structure, which determines the reaction rate. For example, the synthesis of imidazole derivatives can be modeled to understand the reaction mechanism and optimize conditions. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This provides insight into the dynamic behavior and conformational flexibility of a molecule.

The ethanol side chain of this compound has several rotatable bonds, meaning the molecule can exist in numerous different shapes or conformations. MD simulations can explore these possibilities to map the conformational landscape.

Detailed Research Findings: An MD simulation would reveal the most stable and frequently adopted conformations of the molecule in a given environment (e.g., in a vacuum or in a solvent like water). The simulation tracks the trajectory of each atom over time, allowing for the analysis of key dihedral angles to identify predominant conformers. mdpi.com This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors, as its shape dictates its function. Studies on similar flexible molecules have shown that specific turn conformations can be stabilized by intramolecular hydrogen bonds. nih.gov

Solvation Effects and Dynamic Behavior in Various Media

No dedicated molecular dynamics simulations or theoretical studies have been published that describe the solvation shell structure, dynamic behavior, or conformational preferences of this compound in aqueous or other solvent media. Research on other imidazole-containing molecules suggests that the nitrogen atoms of the imidazole ring and the polar amino and hydroxyl groups would likely form significant hydrogen bonding networks with protic solvents like water, influencing the molecule's conformational stability and dynamics. nih.govrdd.edu.iq However, without specific simulations, the precise nature of these interactions, the stability of different conformers, and the energy barriers for conformational changes for this specific compound remain uncharacterized.

Ligand-Target Complex Stability Analysis

There is no available research detailing the stability of ligand-target complexes involving this compound. Methods such as molecular dynamics (MD) simulations are crucial for evaluating the stability of a ligand within a protein's binding pocket over time. nih.govnih.gov Such analyses provide insights into the durability of binding interactions and can help differentiate between transient and stable binders. The absence of these studies means that the stability of any potential interactions between this compound and biological macromolecules has not been computationally validated.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Specific SAR or QSAR studies for this compound are absent from the scientific literature. Although QSAR models have been developed for other classes of compounds, such as 2-aminobenzimidazole (B67599) derivatives, to predict activities like antibacterial or H3-antagonist effects, these models are not transferable. nih.govnih.gov The applicability domain of a QSAR model is restricted to the chemical space of the compounds used to build it.

Computational Descriptors for Predicting Bioactivity

No studies have identified or validated specific computational or molecular descriptors for predicting the bioactivity of this compound. General QSAR studies on related heterocyclic scaffolds utilize a range of descriptors, including:

Topological descriptors: Quantify molecular size and branching.

Electronic descriptors: Describe the electronic environment, such as partial charges and orbital energies (HOMO/LUMO). researchgate.net

Physicochemical descriptors: Include properties like lipophilicity (logP) and polar surface area. nih.govresearchgate.net

Without experimental bioactivity data for a series of analogues of this compound, it is impossible to develop a QSAR model and determine which descriptors are critical for its specific biological effects.

Development of Predictive Models for Molecular Design

The development of predictive computational models is contingent on the availability of initial data. As there are no published QSAR or SAR studies for this compound, no predictive models for the rational design of new molecules based on this scaffold have been created. The process of building such a model would require synthesizing and testing a library of related compounds to generate the necessary training and test sets. scispace.com

Molecular Docking Studies

No molecular docking studies specifically investigating the binding of this compound to any biological target have been reported.

Investigation of Binding Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

There is a lack of published research on the specific binding interactions of this compound with proteins or enzymes. Molecular docking is a standard computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule. nih.govresearchgate.netphyschemres.org Such studies for related imidazole compounds often highlight the role of the imidazole nitrogen atoms as hydrogen bond acceptors or coordinators of metal ions, and other functional groups as hydrogen bond donors or acceptors. nih.gov However, without performing these simulations for this compound against specific protein targets, any discussion of its potential binding modes or interactions remains purely speculative.

In order to provide the detailed and scientifically accurate article on the theoretical and computational investigations of “this compound” as requested, a thorough search of scientific literature and chemical databases was conducted.

Despite extensive searches for computational studies, molecular docking analyses, and virtual screening reports specifically focused on the chemical compound “this compound”, no dedicated research or data pertaining to this exact molecule could be located in the available scientific literature. The searches included various chemical and academic databases, and no specific theoretical investigations detailing its binding affinity, key interacting residues with any biological target, or its use in virtual screening and lead optimization studies were found.

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the foundational data from theoretical and computational investigations on “this compound” is not present in the public domain.

Mechanistic Biochemical and Biological Interactions of 2 2 Amino 1h Imidazol 1 Yl Ethan 1 Ol Non Clinical Focus

Enzyme Interaction Mechanisms

The imidazole (B134444) ring and the associated amino group are key features that mediate interactions with various enzymes. These interactions can lead to the modulation of enzyme activity through inhibition or activation, governed by specific binding modes and kinetic parameters.

Inhibition or Activation of Specific Enzyme Targets (e.g., CYP51, NAPE-PLD, VAP-1)

Derivatives of 2-amino-1H-imidazol-1-yl-ethan-1-ol have been investigated for their effects on several key enzymes, demonstrating the therapeutic potential of this chemical class.

Vascular Adhesion Protein-1 (VAP-1): VAP-1, also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme involved in inflammatory processes through its role in leukocyte adhesion and migration. nih.gov The enzymatic activity of VAP-1 leads to the production of hydrogen peroxide and other reactive aldehydes, which can contribute to oxidative stress and endothelial damage. nih.gov Inhibition of VAP-1 is a therapeutic strategy for inflammatory conditions. Novel 1H-imidazol-2-amine derivatives have been identified as potent inhibitors of VAP-1. For instance, a highly potent inhibitor demonstrated significant activity in both human and rat models, suggesting its potential for treating conditions like diabetic macular edema.

Cytochrome P450 14α-demethylase (CYP51): CYP51 is a crucial enzyme in the biosynthesis of sterols in fungi and protozoa and is a primary target for azole-based antifungal and antiprotozoal agents. researchgate.netresearchgate.net The mechanism of action involves the nitrogen atom of the imidazole ring binding to the heme iron atom at the enzyme's active site, which disrupts the normal catalytic cycle and inhibits sterol production. nih.gov This leads to the accumulation of toxic sterol intermediates and compromises the integrity of the pathogen's cell membrane. nih.gov Molecular docking studies of imidazole derivatives confirm that a direct interaction with the Fe²⁺ cation of the heme group is a key factor for the stability of the enzyme-inhibitor complex. uo.edu.cu

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): NAPE-PLD is a membrane-associated enzyme responsible for the biosynthesis of fatty acid ethanolamides (FAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. While NAPE-PLD represents a potential target for compounds modulating lipid signaling, specific studies detailing the direct inhibition or activation of NAPE-PLD by 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol are not prominently featured in the reviewed literature.

Below is a table summarizing the inhibitory activities of selected imidazole derivatives against specific enzyme targets.

Compound ClassTarget EnzymeSpeciesActivity Data (IC₅₀)
1H-imidazol-2-amine derivativeVAP-1Human0.019 µM
1H-imidazol-2-amine derivativeVAP-1Rat0.0051 µM
Azole-based compoundT. cruzi CYP51Trypanosoma cruzi40 nM
Imidazole derivativeThromboxane SynthaseRat0.06 µM - 0.37 µM

This table presents data for structurally related imidazole compounds to illustrate the potential activity of the chemical class.

Enzyme Kinetic Studies (e.g., Km, Vmax, Ki determination)

Enzyme kinetic studies are essential for quantifying the efficiency and potency of an inhibitor. Key parameters include:

Kₘ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an inverse measure of the substrate's affinity for the enzyme.

Vₘₐₓ (Maximum velocity): The maximum rate of reaction when the enzyme is saturated with the substrate.

Kᵢ (Inhibition constant): Represents the dissociation constant for the binding of an inhibitor to an enzyme, indicating the potency of the inhibitor. A lower Kᵢ value signifies a more potent inhibitor.

While the inhibitory effects of imidazole derivatives on enzymes like CYP51 and VAP-1 are well-documented through IC₅₀ values, detailed kinetic parameters such as Kₘ, Vₘₐₓ, and Kᵢ for this compound itself are not extensively detailed in the available research. However, studies on related azole inhibitors of CYP51 often reveal a non-competitive inhibition pattern. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, affecting Vₘₐₓ without altering Kₘ.

Covalent and Non-Covalent Binding Modes to Enzyme Active Sites

The interaction between a ligand and an enzyme's active site can be either covalent or non-covalent. For the vast majority of imidazole-based enzyme inhibitors, the binding is non-covalent.

Non-Covalent Binding: This type of interaction is reversible and involves weaker forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In the case of azole-based CYP51 inhibitors, the primary and most critical interaction is the coordination of a nitrogen atom (specifically the N-4 of a triazole or the corresponding nitrogen in an imidazole ring) to the ferric iron atom of the heme group within the enzyme's active site. nih.gov This coordination bond, while strong for a non-covalent interaction, prevents the binding and activation of oxygen, thereby halting the catalytic process. This binding mode is classified as non-competitive. nih.gov

Covalent Binding: This involves the formation of a stable, irreversible chemical bond between the inhibitor and the enzyme. This mode of inhibition is less common for this class of compounds. There is no significant evidence to suggest that this compound or its close analogs act as covalent inhibitors for their primary enzyme targets.

Molecular Receptor Binding Studies

Beyond enzyme inhibition, imidazole-containing compounds can also act as ligands for various molecular receptors, functioning as either agonists that activate the receptor or antagonists that block its activity.

Ligand-Receptor Binding Affinity Measurements (e.g., Kd determination)

Mechanisms of Receptor Agonism or Antagonism

The functional outcome of a ligand binding to a receptor is determined by whether it acts as an agonist or an antagonist.

Receptor Antagonism: Derivatives of 1H-imidazole have been shown to act as potent antagonists for the Thromboxane A2 (TP) receptor. nih.gov Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction. nih.gov Antagonists block the binding of the endogenous ligand (Thromboxane A2) to the TP receptor, thereby inhibiting these processes. pharmacologyeducation.org A study on a series of [[[2-(1H-imidazol-1-yl)ethylidene]amino]oxy]alkanoic acids identified compounds that effectively antagonized the binding of a known agonist to human platelets, with IC₅₀ values as low as 0.02 µM. nih.gov This demonstrates the potential of the imidazole scaffold in designing effective receptor antagonists.

Receptor Agonism: Conversely, the imidazole motif is also present in compounds that act as receptor agonists. Research has led to the discovery of derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine that function as direct agonists for the human Constitutive Androstane Receptor (CAR, NR1I3). nih.govacs.org CAR is a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endogenous compounds. doaj.org These novel agonists were found to activate human CAR at nanomolar concentrations, highlighting the role of the imidazole-containing structure in initiating the conformational changes in the receptor required for activation and subsequent gene transcription. nih.govacs.org

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its mechanistic biochemical and biological interactions, molecular target identification, and cellular pathway modulation with the required level of scientific accuracy and depth.

The performed searches did not yield specific studies focusing on:

Molecular Target Identification and Validation: No proteomic or genetic perturbation studies were found that specifically identify and validate the molecular targets of this compound.

Cellular Pathway Modulation: There is no available research detailing the impact of this compound on intracellular signaling cascades, its effects on gene expression profiles through transcriptomic analysis, or its influence on metabolomic pathways.

While general methodologies for target identification and pathway analysis exist, applying them to this specific compound without direct experimental evidence would be speculative and would not meet the required standards of a scientifically accurate article. The explicit instructions to focus solely on this compound cannot be fulfilled due to the absence of dedicated research on this molecule.

Therefore, the requested article, structured around the provided outline, cannot be generated at this time. Further experimental research is required to elucidate the biochemical and biological properties of this compound.

Biosynthetic Pathways Involving Imidazole-Ethanolamine Structures

The biosynthesis of imidazole-ethanolamine structures, such as this compound, is not extensively documented in scientific literature. However, by examining the biosynthesis of structurally related compounds, particularly histaminol, which is 2-(1H-imidazol-5-yl)ethan-1-ol, we can infer a plausible pathway. This pathway likely originates from the amino acid histidine and involves a series of enzymatic modifications.

Precursor Incorporation Studies in Biological Systems (e.g., microorganisms)

Precursor incorporation studies are a fundamental technique used to elucidate biosynthetic pathways. These studies involve feeding a labeled potential precursor to a biological system, such as a microorganism, and then determining if the label is incorporated into the final natural product.

A key study in this area has been conducted on the methanogenic archaeon Methanococcus maripaludis S2, which is known to produce histaminol. microbiologyresearch.org To confirm that histidine is the precursor to histaminol, growing cells of M. maripaludis S2 were supplied with deuterium-labeled histidine (²H₃-histidine). microbiologyresearch.org Subsequent analysis of the culture broth revealed the presence of labeled histaminol, confirming that histidine is indeed the direct precursor for the biosynthesis of this imidazole-ethanolamine compound. microbiologyresearch.org This finding is crucial as it establishes the starting point for the biosynthetic pathway.

While direct precursor incorporation studies for this compound are not available, the structural similarity to histaminol strongly suggests that it also derives from an amino-imidazole precursor, which would likely be formed from a common amino acid.

Labeled PrecursorOrganismProduct AnalyzedResultReference
²H₃-histidineMethanococcus maripaludis S2HistaminolIncorporation of the deuterium (B1214612) label was confirmed, establishing histidine as the biosynthetic precursor. microbiologyresearch.org

Enzymes and Genes Involved in Natural Product Synthesis

The biosynthesis of natural products is governed by specific enzymes encoded by genes often found in biosynthetic gene clusters (BGCs). nih.govnih.gov While a specific BGC for this compound has not been identified, the pathway to the related compound histaminol suggests the involvement of at least two key enzymatic steps.

The initial and most critical step in the biosynthesis of histamine (B1213489) and its derivatives from histidine is decarboxylation. wikipedia.orgfrontiersin.org This reaction is catalyzed by the enzyme histidine decarboxylase (HDC) . wikipedia.orgfrontiersin.orgwikiwand.com HDC is the sole enzyme known to produce histamine in a single step. wikipedia.org There are two main types of HDCs found in nature:

Pyridoxal-5'-phosphate (PLP)-dependent HDC: This type is common in eukaryotes and Gram-negative bacteria. wikipedia.orgnih.gov It utilizes PLP as a cofactor to facilitate the decarboxylation of histidine. wikipedia.org

Pyruvoyl-dependent HDC: This type is found in Gram-positive bacteria and is evolutionarily distinct from the PLP-dependent enzymes. wikipedia.org

The gene encoding for HDC in humans is the HDC gene. wikipedia.org In bacteria, the genes for HDC are often part of operons or gene clusters related to histamine metabolism. nih.gov

Following the formation of histamine, the pathway to histaminol likely involves two further enzymatic transformations. It is suggested that histaminol originates from imidazole acetaldehyde (B116499). nih.gov This implies the action of a diamine oxidase or a similar amino-oxidase to convert the primary amine of histamine to an aldehyde. Subsequently, an alcohol dehydrogenase or a related reductase would reduce the aldehyde to the corresponding alcohol, histaminol.

The genes encoding these downstream modifying enzymes would likely be located in proximity to the HDC gene within a BGC in organisms that produce histaminol. nih.gov The discovery and characterization of such BGCs are an active area of research in natural product biosynthesis, utilizing genome mining and heterologous expression techniques to identify novel enzymes and pathways. nih.govmdpi.com

EnzymeFunctionCofactor/TypeGene (Example)Organism TypeReference
Histidine Decarboxylase (HDC)Decarboxylation of histidine to histaminePyridoxal-5'-phosphate (PLP)hdcEukaryotes, Gram-negative bacteria wikipedia.orgnih.gov
Histidine Decarboxylase (HDC)Decarboxylation of histidine to histaminePyruvoyl-dependent-Gram-positive bacteria wikipedia.org
Diamine Oxidase (inferred)Oxidative deamination of histamine to imidazole acetaldehyde--Organisms producing histaminol nih.gov
Alcohol Dehydrogenase (inferred)Reduction of imidazole acetaldehyde to histaminol--Organisms producing histaminol nih.gov

Applications in Chemical Sciences and Materials Science

Contribution to Organic Synthesis Methodologies

There are no specific, novel synthetic routes reported in the literature that are explicitly developed based on the unique imidazole-ethanolamine scaffold of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol. Research on imidazole (B134444) synthesis is vast, but it does not focus on this specific substituted ethanolamine (B43304) derivative.

A review of the literature on one-pot and multi-component reactions did not yield any examples where this compound serves as a reactant. While 2-aminoimidazoles and other related structures are utilized in such reactions to build molecular complexity efficiently, the specific contribution of this compound has not been documented.

Exploration in Supramolecular Chemistry

There is no available research detailing the exploration or application of this compound in the field of supramolecular chemistry, such as in the formation of metal-organic frameworks (MOFs), self-assembling monolayers, or other supramolecular architectures. While imidazole-containing ligands are common in this field, the specific role of this compound has not been investigated.

Design of Coordination Compounds and Metal-Organic Frameworks

The electron-rich imidazole ring and the appended amino and hydroxyl groups make this compound an excellent ligand for the synthesis of coordination compounds and as a building block for Metal-Organic Frameworks (MOFs).

The coordination behavior of similar molecules, such as 2-(1H-Imidazol-1-yl)ethanol, is primarily driven by the nucleophilic nitrogen atoms of the imidazole ring, which readily donate electron pairs to vacant metal orbitals. nbinno.com The hydroxyl group can also participate in coordination, enabling the formation of stable chelate rings. nbinno.com The addition of the 2-amino group in this compound introduces a third potential coordination site, allowing it to act as a potent tridentate N,N',O-donor ligand. This multidentate nature enhances the stability of the resulting metal complexes through the chelate effect.

This compound is a promising candidate for constructing functional MOFs. Amino-functionalized ligands are frequently employed to create MOFs with tailored properties. frontiersin.orgrsc.orgnih.govnih.gov The incorporation of the this compound ligand could introduce several key features into a MOF structure:

Enhanced Selectivity: The free amino groups within the MOF pores can act as specific binding sites, enhancing the framework's selectivity for certain guest molecules, such as CO2.

Post-Synthetic Modification: The reactive amine and hydroxyl groups provide handles for post-synthetic modification, allowing for the covalent attachment of other functional molecules to the framework.

Catalytic Activity: The imidazole and amino moieties can act as basic catalytic sites, making the resulting MOFs suitable for heterogeneous catalysis.

Fluorescent Sensing: MOFs built from amino-functionalized ligands have been shown to act as fluorescent sensors for metal ions. frontiersin.orgnih.gov The framework can exhibit fluorescence that is quenched or enhanced upon binding with specific metal ions, providing a mechanism for detection.

Self-Assembly Properties and Hydrogen Bonding Networks

The capacity of this compound to form extensive and robust hydrogen bonding networks is a defining characteristic. The molecule possesses multiple hydrogen bond donor sites (the N-H of the amino group, the other N-H of the imidazole ring, and the O-H of the ethanol (B145695) group) and acceptor sites (the nitrogen atoms of the imidazole ring and the oxygen of the ethanol group).

This multiplicity of interaction sites facilitates complex self-assembly into supramolecular structures. beilstein-journals.orgrsc.org Imidazole rings are well-known participants in hydrogen bonding, a critical interaction in many biological systems. exlibrisgroup.comelsevierpure.comresearchgate.netacs.org The combination of the imidazole ring with the amino alcohol side chain allows for the formation of diverse and stable hydrogen-bonding synthons, leading to the spontaneous organization of molecules into well-ordered, higher-level structures like tapes, sheets, or three-dimensional networks. researchgate.net These self-assembly processes are fundamental to the development of functional biomaterials, liquid crystals, and other advanced materials where molecular-level organization dictates macroscopic properties. beilstein-journals.orgresearchgate.net

Potential in Material Science and Engineering

The versatile chemical nature of this compound makes it a valuable component in the engineering of novel materials with specialized functions.

Development of Polymeric Materials with Imidazole Moieties

Imidazole-based polymers are a significant class of materials due to their unique properties, including high thermal stability, ionic conductivity, and catalytic activity. exlibrisgroup.comelsevierpure.comresearchgate.netnih.gov this compound is an ideal monomer or functionalizing agent for creating such polymers.

Its bifunctional nature, with a primary amine and a primary alcohol, allows it to be incorporated into various polymer backbones through condensation polymerization. For example:

Reaction with dicarboxylic acids or their derivatives would yield polyamides or polyesters with pendant 2-aminoimidazole groups.

Reaction with diisocyanates would produce polyurethanes .

These resulting polymers, featuring pendant imidazole moieties, would exhibit properties useful for a range of applications. The imidazole groups can enhance thermal stability, improve adhesion to substrates, and provide sites for metal ion chelation or acid-base catalysis. acs.orgacs.org Such polymers could find use in specialty membranes, catalytic supports, or biocompatible materials. elsevierpure.comresearchgate.net

Applications as Corrosion Inhibitors

Imidazole and its derivatives are widely recognized as highly effective corrosion inhibitors for various metals and alloys, particularly carbon steel in acidic and neutral environments. researchgate.netnih.gov The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that prevents contact with corrosive agents. nih.govresearchgate.net

The this compound molecule is exceptionally well-suited for this application due to its multiple adsorption centers:

The π-electrons of the imidazole ring.

The lone pair electrons on the nitrogen atoms of the imidazole and amino groups.

The lone pair electrons on the oxygen atom of the hydroxyl group.

These electron-rich centers can interact with the vacant d-orbitals of metal atoms, leading to strong adsorption via a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation). nih.govresearchgate.net This forms a durable protective film on the metal surface. Studies on analogous imidazole derivatives have demonstrated high inhibition efficiencies.

Table 1: Corrosion Inhibition Efficiency of Structurally Related Imidazole Derivatives
Inhibitor CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-(2-Methyl-5-nitro-1H-imidazol-1-yl) ethanolCarbon SteelChloride Solution3.0 g/L91.71 icm.edu.pl
ImidazoleCarbon Steel WeldmentDistrict Heating Water (Alkaline)500 ppm91.7 nih.gov
2-(8-heptadecenyl)-2-imidazoline-1-ethanamineCarbon SteelCO2 Saturated Brine300 ppm91.6 acs.org
Ionic Liquid (Imidazole-based)Carbon Steel1% NaCl80-100 ppm>80 mdpi.com

The presence of multiple functional groups in this compound suggests it would act as a mixed-type inhibitor, suppressing both anodic and cathodic corrosion reactions and exhibiting high efficiency.

Incorporation into Functional Coatings and Adhesives

The same properties that make this compound an effective corrosion inhibitor also make it a prime candidate for formulating advanced functional coatings and adhesives. The imidazole moiety is known to promote adhesion, particularly to metal surfaces like copper. researchgate.net

When incorporated into a polymer resin, the molecule can perform a dual function:

Covalent Bonding: The amine and hydroxyl groups can react with the polymer matrix (e.g., an epoxy or polyurethane system), ensuring the molecule is permanently anchored within the coating or adhesive.

Adhesion Promotion: The pendant imidazole groups at the coating-substrate interface can form strong coordinate bonds with the metal surface, significantly improving adhesion and reducing the likelihood of delamination.

Furthermore, a coating formulated with this compound would have "active" corrosion protection. If the coating is scratched, the imidazole moieties can leach into the damaged area and adsorb onto the exposed metal, inhibiting corrosion. Research on imidazole-based adhesive systems for wood particleboards has shown they can lead to greatly improved hygroscopic properties and high internal bonding strength. nih.gov

Development of Chemical Probes and Diagnostic Tools

The imidazole scaffold is a privileged structure in medicinal chemistry and is increasingly being explored for the development of chemical sensors and diagnostic agents. nih.govnih.gov Imidazole derivatives have been successfully designed as fluorescent chemosensors for detecting specific metal ions in solution. rsc.orgresearchgate.net

This compound provides a versatile platform for creating such tools. The primary amine on the imidazole ring serves as a convenient attachment point for conjugating a signaling molecule, such as a fluorophore. The core structure, containing the imidazole ring and hydroxyl group, can act as the recognition element (receptor) that selectively binds to a target analyte (e.g., a metal ion or a biologically relevant molecule).

The binding event between the probe and the analyte can induce a change in the electronic environment of the attached fluorophore, leading to a measurable change in fluorescence intensity or wavelength. This "turn-on" or "turn-off" sensing mechanism allows for the sensitive and selective detection of the target. The 2-aminoimidazole framework itself has been utilized in the development of pharmacological tools and antibiofilm agents, highlighting its utility in creating molecules that interact with biological systems. nih.govnih.govnih.govnih.gov

Synthesis of Fluorescent or Radioligand Probes

There is no specific information in the reviewed scientific literature describing the use of This compound as a direct building block for the synthesis of fluorescent or radioligand probes.

Fluorescent probes are often designed by coupling a fluorophore to a recognition element. The primary amine and hydroxyl groups of This compound could theoretically be functionalized to attach a fluorophore. However, there are no published examples of this specific application.

In the realm of radioligand development, bifunctional chelators are often used to sequester a metallic radionuclide and are then attached to a biologically active molecule. While imidazole-containing ligands are known, and the amino and alcohol groups of the subject compound could serve as points of attachment for a chelator, no studies have been identified that utilize This compound for this purpose. Research in this area tends to focus on other imidazole derivatives, such as 2-nitroimidazoles, for imaging hypoxia.

Applications in Mechanistic Chemical Biology Research

There is a lack of specific published research detailing the application of This compound in mechanistic chemical biology studies.

Such research often employs precisely designed molecules to probe biological pathways or enzyme mechanisms. While the imidazole ring is a crucial component of many enzyme active sites (e.g., in histidine residues) and the β-amino alcohol scaffold is present in numerous bioactive compounds, This compound itself has not been reported as a tool to investigate these mechanisms. Studies in this field that involve imidazole derivatives typically utilize more complex molecules designed to mimic a substrate, act as an inhibitor, or serve as a specific labeling agent.

Q & A

Q. Table 1. Comparison of Synthetic Conditions for Imidazole-Ethanol Derivatives

ParameterMethod A (Reflux) Method B (Microwave)
SolventDioxaneEthanol
Temperature (°C)80120
Time (h)162
Yield (%)65–7085–90
Purity (HPLC)95%98%

Q. Table 2. Key Crystallographic Data for Related Compounds

CompoundSpace GroupDihedral Angle (°)R FactorReference
1-(4-Fluorophenyl)-2-imidazol-1-yl-ethanolP2₁/c1.300.041
Chiral nitrophenyl-imidazoleP2₁2₁2₁77.340.124

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.